6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid
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Overview
Description
6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid typically involves multicomponent condensation reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and may require specific temperature and solvent conditions to optimize yield and purity .
Industrial Production Methods
the principles of multicomponent reactions and the use of scalable reaction conditions suggest that similar synthetic routes could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and tert-butyl hydroperoxide (t-BuOOH).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of protein kinases, which are important targets in cancer therapy.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It serves as a fluorescent probe for studying biological processes and as an antagonist of calcium channels.
Mechanism of Action
The mechanism of action of 6-amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a protein kinase inhibitor, the compound binds to the active site of the kinase, preventing its phosphorylation activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but differs in its functional groups.
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridines: These compounds have a thiophene ring instead of a pyridine ring.
Uniqueness
6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and bromo groups allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9BrN2O2 |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
6-amino-3-bromo-5,7-dihydrocyclopenta[b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-1-5-2-9(11,8(13)14)3-7(5)12-4-6/h1,4H,2-3,11H2,(H,13,14) |
InChI Key |
JBDTXKJZRCYUSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC1(C(=O)O)N)N=CC(=C2)Br |
Origin of Product |
United States |
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